Pintulin Cytotoxicity Against Murine Leukemia P388 Cells Compared to Adriamycin
Pintulin exhibits significantly weaker cytotoxic activity against P388 murine leukemia cells relative to the established clinical chemotherapeutic adriamycin (doxorubicin) when tested in parallel under the same screening conditions [1]. This quantitative comparison establishes pintulin's potency tier relative to a widely recognized reference standard.
| Evidence Dimension | Cytotoxic potency (qualitative comparative activity) |
|---|---|
| Target Compound Data | Pintulin IC50 = 0.8 μg/mL against P388 |
| Comparator Or Baseline | Adriamycin (doxorubicin); comparative activity described as 'weak' |
| Quantified Difference | Pintulin is qualitatively 'weak' relative to adriamycin; numeric difference not specified in source |
| Conditions | In vitro cytotoxicity assay; P388 murine leukemia cell line |
Why This Matters
This head-to-head comparison provides procurement teams with a direct potency benchmark against a gold-standard chemotherapeutic agent, enabling proper calibration of pintulin's utility in drug screening cascades.
- [1] Mikami A, Okazaki T, Sakai N, Ichihara T, Hanada K, Mizoue K. A new isopatulin derivative pintulin produced by Penicillium vulpinum F-4148 taxonomy, isolation, physico-chemical properties, structure and biological properties. J Antibiot (Tokyo). 1996 Oct;49(10):985-9. doi: 10.7164/antibiotics.49.985. PMID: 8968391. View Source
